molecular formula C13H29N B1593150 8-Ethylundecan-1-amine CAS No. 86089-17-0

8-Ethylundecan-1-amine

Cat. No.: B1593150
CAS No.: 86089-17-0
M. Wt: 199.38 g/mol
InChI Key: KFBNTNYCQVDLBK-UHFFFAOYSA-N
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Description

Theoretical Framework for Primary Long-Chain Alkyl Amines

Primary amines are organic derivatives of ammonia where one hydrogen atom is replaced by an alkyl group. libretexts.org The fundamental properties of these compounds are dictated by the amino group and the nature of the attached alkyl chain.

Molecular Structure and Bonding: The nitrogen atom in a primary amine like 8-Ethylundecan-1-amine is sp³ hybridized. This results in a trigonal pyramidal geometry, with the three substituents and the lone pair of electrons occupying the corners of a tetrahedron. libretexts.orgpressbooks.pub The C-N-H and H-N-H bond angles are typically close to 109.5 degrees, though the lone pair's presence can cause slight compression of these angles. libretexts.org

Physical Properties: The physical properties of primary long-chain alkyl amines are heavily influenced by intermolecular forces. The N-H bonds are polar, allowing these amines to engage in hydrogen bonding with each other. libretexts.orglibretexts.org This results in significantly higher boiling points compared to nonpolar alkanes of similar molecular weight. libretexts.orglumenlearning.com However, as nitrogen is less electronegative than oxygen, the hydrogen bonds in amines are generally weaker than those in corresponding alcohols. lumenlearning.com The solubility of smaller amines in water is notable, owing to hydrogen bonding between the amine's lone pair and the hydrogen atoms of water molecules. libretexts.orglumenlearning.com For long-chain amines like this compound, the hydrophobic nature of the extended alkyl chain dominates, leading to poor water solubility but good solubility in nonpolar organic solvents. libretexts.orglumenlearning.com

Chemical Properties: The defining chemical characteristic of primary amines is the basicity and nucleophilicity conferred by the lone pair of electrons on the nitrogen atom. pharmaguideline.commsu.edu

Basicity: Alkyl amines are generally more basic than ammonia. This is due to the electron-donating inductive effect of the alkyl group, which increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton. libretexts.orgpharmaguideline.comlibretexts.orgstudysmarter.co.uk

Nucleophilicity: The lone pair also allows amines to act as nucleophiles, attacking electron-deficient centers in a wide range of organic reactions, such as alkylation and acylation. msu.edustudysmarter.co.uk

Significance of Branched Alkyl Chains in Amine Chemistry Research

The introduction of branching into an alkyl chain can have profound effects on the physical and chemical properties of a molecule. In the context of amine chemistry, these effects are a subject of significant research interest.

Effects on Physical Properties: Branching generally lowers the boiling point of a molecule compared to its linear isomer of the same molecular weight. libretexts.org This is attributed to the more compact, spherical shape of branched molecules, which reduces the surface area available for van der Waals interactions. Consequently, this compound would be expected to have a slightly lower boiling point than its linear isomer, tridecan-1-amine. Branching can also affect solubility; for instance, branched alkyl chains can hinder the close packing of molecules, which in some contexts may increase solubility in certain solvents. nih.gov

Predicted Physicochemical Properties of this compound

Due to the limited specific experimental data for this compound, the following table presents predicted properties based on its structure and established chemical principles.

PropertyPredicted Value/Information
IUPAC Name This compound
Molecular Formula C₁₃H₂₉N
Molecular Weight 199.38 g/mol
Appearance Expected to be a colorless to pale yellow liquid
Boiling Point Predicted to be slightly lower than its linear isomer (Tridecan-1-amine, ~275 °C) due to branching.
Solubility Poorly soluble in water; soluble in organic solvents.
Basicity (pKa of conjugate acid) Expected to be around 10.6 - 10.8, typical for a primary alkyl amine. libretexts.orgmsu.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethylundecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-3-10-13(4-2)11-8-6-5-7-9-12-14/h13H,3-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBNTNYCQVDLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872302
Record name 8-Ethylundecan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86089-17-0
Record name Tridecylamine, branched and linear
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Record name Tridecylamine, branched and linear
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Synthetic Methodologies for 8 Ethylundecan 1 Amine

Catalytic Hydrogenation of Nitrile Precursors

The reduction of a nitrile to a primary amine via catalytic hydrogenation proceeds through a stepwise addition of hydrogen across the carbon-nitrogen triple bond. The generally accepted mechanism involves the following key steps:

Adsorption: Both the nitrile and hydrogen molecules are adsorbed onto the surface of the metal catalyst.

First Hydrogenation: The nitrile undergoes hydrogenation to form an intermediate imine.

Second Hydrogenation: The imine intermediate is then further hydrogenated to yield the primary amine. acsgcipr.org

The formation of secondary and tertiary amines can occur if the intermediate imine reacts with a molecule of the primary amine product before it is fully reduced. wikipedia.org

The choice of catalyst is a critical factor in achieving high selectivity for the desired primary amine. researchgate.netwikipedia.org Transition metals are effective catalysts for this transformation, with palladium (Pd), nickel (Ni), and cobalt (Co) being commonly employed. bme.hursc.orgdntb.gov.ua

Palladium (Pd): Palladium-based catalysts, such as palladium on carbon (Pd/C), are highly active for the hydrogenation of nitriles. dntb.gov.uanih.gov They can promote the reaction under relatively mild conditions. nih.gov

Nickel (Ni): Nickel catalysts, particularly Raney nickel, are widely used in industrial applications for nitrile hydrogenation due to their cost-effectiveness and high activity. bme.huchemrxiv.org Supported nickel catalysts, for instance on silica, have also demonstrated high selectivity for primary amines. researchgate.net

Cobalt (Co): Cobalt catalysts, including Raney cobalt and supported cobalt catalysts, are also effective for the selective hydrogenation of nitriles to primary amines. bme.hursc.org They can exhibit high selectivity, minimizing the formation of secondary and tertiary amine byproducts. rsc.orgacs.org

The catalytic performance is influenced by the metal's ability to adsorb both the nitrile and hydrogen, as well as its ability to facilitate the hydrogenation of the intermediate imine without promoting side reactions. rsc.org

Table 1: Comparison of Transition Metal Catalysts in Nitrile Hydrogenation

Catalyst Typical Form Advantages Disadvantages
Palladium (Pd) Palladium on Carbon (Pd/C) High activity, operates under mild conditions Higher cost compared to Ni and Co
Nickel (Ni) Raney Nickel, Supported Ni Cost-effective, high activity May require higher temperatures and pressures
Cobalt (Co) Raney Cobalt, Supported Co Good selectivity to primary amines Can be less active than Ni

To maximize the yield of 8-Ethylundecan-1-amine and enhance selectivity towards the primary amine, several reaction parameters can be optimized:

Temperature and Pressure: Higher temperatures and pressures generally increase the reaction rate but can also lead to decreased selectivity. wikipedia.org Finding the optimal balance is crucial. For instance, in the hydrogenation of phenylacetonitrile, increasing hydrogen pressure from 10 bar to 20 bar increased conversion but slightly decreased the selectivity for the primary amine. chemrxiv.org

Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like alcohols are commonly used.

Additives: The addition of ammonia is a common strategy to suppress the formation of secondary and tertiary amines. acs.org Ammonia can compete with the primary amine product for reaction with the intermediate imine, thus favoring the formation of the primary amine.

Table 2: Influence of Reaction Conditions on Nitrile Hydrogenation Selectivity

Parameter Effect on Primary Amine Selectivity Rationale
Temperature Generally decreases with increasing temperature Higher temperatures can favor side reactions.
Hydrogen Pressure Can have a complex effect; often a slight decrease at very high pressures Higher pressure increases hydrogenation rate but may affect selectivity. chemrxiv.org
Solvent Can influence catalyst activity and selectivity The solvent can affect the solubility of reactants and intermediates.
Ammonia Addition Significantly increases selectivity Ammonia shifts the equilibrium away from the formation of secondary and tertiary amines. acs.org

Reductive Amination Strategies

Reductive amination is a versatile method for the synthesis of amines, including this compound. libretexts.orgwikipedia.org This process involves the reaction of an aldehyde or ketone with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. libretexts.orgwikipedia.orglibretexts.org For the synthesis of this compound, the starting carbonyl compound would be 8-ethylundecanal.

The initial step in reductive amination is the nucleophilic addition of ammonia to the carbonyl group of the aldehyde or ketone. libretexts.org This is followed by the elimination of a water molecule to form an imine intermediate. libretexts.org This reaction is typically carried out in the presence of an acid catalyst to facilitate the dehydration step. The equilibrium of this reaction can be shifted towards the imine by removing the water that is formed.

The second and final step is the reduction of the imine intermediate to the primary amine. libretexts.org Several reducing agents can be employed for this transformation, each with its own advantages and specific applications.

Sodium Cyanoborohydride (NaBH3CN): This is a mild and selective reducing agent that is particularly effective for reductive amination. libretexts.orgmasterorganicchemistry.com It is stable in weakly acidic conditions, which are often optimal for imine formation. wikipedia.org NaBH3CN can selectively reduce the imine in the presence of the starting aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)3): This is another mild and selective reducing agent that has become increasingly popular for reductive amination. libretexts.orgwikipedia.orgmasterorganicchemistry.com It is less toxic than NaBH3CN and is often used in solvents like dichloromethane or dichloroethane. commonorganicchemistry.com

Hydrogen with Metal Catalysts (H2/Catalyst): Catalytic hydrogenation can also be used to reduce the imine intermediate. libretexts.orgrsc.org This is often performed as a one-pot reaction where the aldehyde or ketone, ammonia, and catalyst are combined under a hydrogen atmosphere. wikipedia.org Common catalysts include those based on nickel, palladium, and cobalt. wikipedia.orgrsc.org This approach is considered a green chemistry method as it avoids the use of stoichiometric hydride reagents. wikipedia.org

Table 3: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Key Features
Sodium Cyanoborohydride NaBH3CN Mild, selective for imines, stable in weak acid. libretexts.orgwikipedia.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)3 Mild, selective, less toxic than NaBH3CN. libretexts.orgwikipedia.orgmasterorganicchemistry.com
Hydrogen with Metal Catalyst H2/Catalyst "Green" method, atom-economical. libretexts.orgwikipedia.orgrsc.org

Chemo- and Regioselectivity in Branched Amine Synthesis

The controlled synthesis of a specific isomer of a branched amine like this compound requires careful consideration of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for bond formation at one position over another. In the context of synthesizing this compound, these principles are critical in directing the amination to the desired C1 position and avoiding reactions at other sites within the molecule, particularly if precursors with multiple reactive sites are used.

For instance, in a hypothetical scenario where a precursor to this compound contains other functional groups, a chemoselective amination method would be necessary to ensure that only the desired functional group is converted to the amine. Similarly, regioselectivity is paramount when introducing the amine group to the terminal carbon of the undecane chain, avoiding the formation of other positional isomers. The synthesis of complex α-branched alkylamines can be challenging, and methods like carbonyl reductive amination are often employed. However, poor reactivity can be observed with sterically hindered ketones. nih.govacs.org

Catalytic Systems for Direct Reductive Amination (e.g., Ni-complexes, Co-nanoparticles)

Direct reductive amination of a suitable carbonyl compound is a powerful and atom-economical method for the synthesis of primary amines. rsc.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with ammonia in the presence of a reducing agent and a catalyst. For the synthesis of this compound, a potential precursor would be 8-ethylundecanal. However, the more likely and readily available precursor through common synthetic routes would be a ketone, such as undecan-2-one, which after a series of reactions could lead to the desired branched structure. A more direct, albeit potentially more challenging, precursor would be 8-ethylundecan-1-al.

Recent advancements in catalysis have focused on the use of non-noble metals, which offer a more sustainable and cost-effective alternative to precious metal catalysts. nih.govresearchgate.net

Ni-complexes: Nickel-based catalysts have demonstrated high efficiency in the reductive amination of carbonyl compounds. wikipedia.org For example, Ni-triphos complexes have been reported as effective homogeneous catalysts for the synthesis of a wide range of primary amines from aldehydes and ketones using ammonia and molecular hydrogen. These catalysts are capable of producing benzylic, heterocyclic, and aliphatic linear and branched primary amines. nih.gov A heterogeneous catalytic system using nickel nanoparticles has also been shown to be effective for the reductive amination of aldehydes.

Co-nanoparticles: Cobalt-based nanoparticles have emerged as robust and versatile catalysts for reductive amination. nih.govspringernature.com These catalysts can be supported on various materials, such as carbon, to enhance their stability and reusability. springernature.com Supported cobalt nanoparticles have been successfully employed in the synthesis of structurally diverse primary, secondary, and tertiary amines from carbonyl compounds with ammonia and molecular hydrogen. nih.govspringernature.com They have shown broad applicability in the conversion of various ketones, including dialkyl ketones, into primary amines with high yields and chemoselectivity. nih.gov For instance, a cobalt catalyst prepared by the pyrolysis of a silica-supported cobalt-phenanthroline complex demonstrated exceptional performance in the reductive amination of acetophenone to 1-phenylethanamine. nih.gov

The table below illustrates the catalytic activity of cobalt nanoparticles in the reductive amination of various ketones, providing an insight into the potential application for synthesizing long-chain branched amines.

Ketone SubstrateCatalystTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)
AcetophenoneCo-Ph@SiO2(900)1004.0>99>98
2-OctanoneCo-Ph@SiO2(900)1004.09897
CyclohexanoneCo-Ph@SiO2(900)1004.0>99>99

This data is illustrative of the catalyst's performance with other ketones and not specific to the synthesis of this compound. nih.gov

Gabriel Amine Synthesis Adaptations

The Gabriel synthesis is a classic method for the preparation of primary amines from primary alkyl halides, which avoids the overalkylation often observed in direct alkylation with ammonia. masterorganicchemistry.com The method involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine. wikipedia.org

Phthalimide Alkylation and Subsequent Hydrolysis for Selective Primary Amine Formation

The synthesis of this compound via the Gabriel synthesis would hypothetically involve the reaction of potassium phthalimide with 1-halo-8-ethylundecane. The phthalimide anion acts as a surrogate for the ammonia anion (NH2-), undergoing an SN2 reaction with the alkyl halide to form N-(8-ethylundecyl)phthalimide. wikipedia.orgchemistrysteps.com

The final step is the cleavage of the N-alkylphthalimide to release the desired primary amine. This is commonly achieved by hydrazinolysis (the Ing-Manske procedure), which involves refluxing with hydrazine hydrate in an ethanol solution. thermofisher.com This method is often preferred as it proceeds under milder, neutral conditions compared to acidic or basic hydrolysis, which can be harsh and lead to low yields. rsc.orgbyjus.com The reaction with hydrazine produces the free amine and phthalhydrazide as a byproduct. wikipedia.org

Evaluation of Alkyl Halide Reactivity in Phthalimide Alkylation

The success of the Gabriel synthesis is highly dependent on the reactivity of the alkyl halide in the SN2 reaction. The reaction works best with primary alkyl halides. chemistrysteps.com For the synthesis of this compound, the required precursor would be a 1-halo-8-ethylundecane. Although the halide is on a primary carbon, the presence of an ethyl group at the C8 position creates some steric hindrance along the alkyl chain. However, since the branching is distant from the reaction center (the C1 position), it is not expected to significantly impede the SN2 reaction.

A significant limitation of the Gabriel synthesis is its general failure with secondary alkyl halides due to increased steric hindrance, which disfavors the backside attack required for an SN2 reaction. wikipedia.org While alternative reagents have been developed that can extend the reactivity to secondary alkyl halides, the traditional Gabriel synthesis remains most reliable for primary halides. wikipedia.org

Reduction of Nitrogen-Containing Functional Groups

Another common strategy for the synthesis of amines is the reduction of nitrogen-containing functional groups such as amides or nitriles.

Reduction of Amides using Hydride Reagents (e.g., LiAlH4)

The reduction of an amide provides a direct route to the corresponding amine. For the synthesis of this compound, the precursor would be 8-ethylundecanamide. This amide can be reduced to the target amine using a strong reducing agent like lithium aluminum hydride (LiAlH4). ucalgary.calibretexts.orgmasterorganicchemistry.com Weaker reducing agents such as sodium borohydride are not effective for the reduction of amides. ucalgary.ca

The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the amine. ucalgary.camasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide, followed by the elimination of an aluminate complex to form an iminium ion intermediate. A second hydride addition to the iminium ion then yields the final amine product. ucalgary.ca This method is versatile and can be applied to primary, secondary, and tertiary amides to produce the corresponding amines. masterorganicchemistry.com

The table below shows a general representation of amide reduction to amines using LiAlH4.

Amide TypeProduct Amine Type
Primary (RCONH2)Primary (RCH2NH2)
Secondary (RCONHR')Secondary (RCH2NHR')
Tertiary (RCONR'2)Tertiary (RCH2NR'2)

This table illustrates the general transformation and is not based on experimental data for 8-ethylundecanamide. masterorganicchemistry.com

Reduction of Nitro Compounds (e.g., via catalytic hydrogenation or metal-acid reduction)

The reduction of aliphatic nitro compounds represents a fundamental route to primary amines like this compound. This transformation can be achieved through various methods, most notably catalytic hydrogenation and reduction with metals in an acidic medium. ncert.nic.injove.com The precursor for this synthesis would be 1-nitro-8-ethylundecane.

Catalytic Hydrogenation: This is a widely used method where hydrogen gas is passed through a solution of the nitro compound in the presence of a metal catalyst. ncert.nic.in Common catalysts include finely divided nickel, palladium, or platinum. ncert.nic.in For aliphatic nitro compounds, catalytic hydrogenation using platinum(IV) oxide (PtO₂) or Raney nickel is effective. wikipedia.org While efficient, a drawback of catalytic hydrogenation is its potential to non-selectively reduce other functional groups that might be present in the molecule. jove.comcommonorganicchemistry.com

Metal-Acid Reduction: This classic method involves the use of an active metal, such as iron, tin, or zinc, in the presence of an acid. jove.comunacademy.com The reduction of nitroalkanes with iron scrap and hydrochloric acid is a common choice. ncert.nic.in This method is often preferred in industrial settings because the formed iron(II) chloride (FeCl₂) can be hydrolyzed, releasing hydrochloric acid in the process, which means only a small amount of acid is needed to start the reaction. ncert.nic.in Other systems like zinc metal in acidic conditions also provide a mild and effective means of reducing nitro groups to amines. commonorganicchemistry.com

Table 1: Comparison of Common Reagents for Nitro Compound Reduction
MethodReagents/CatalystsGeneral ConditionsNotes
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NickelPressurized H₂ gas, presence of a solventHighly efficient but can be non-selective with other reducible groups. ncert.nic.injove.comcommonorganicchemistry.com
Metal-Acid ReductionFe/HClAcidic medium, often heatedCost-effective; only a catalytic amount of acid is needed. ncert.nic.in
Metal-Acid ReductionZn/Acetic AcidAcidic conditionsProvides a mild method for reduction. commonorganicchemistry.com
Metal Hydride ReductionLiAlH₄ (Lithium aluminum hydride)Ethereal solvent (e.g., diethyl ether)Effective for aliphatic nitro compounds. commonorganicchemistry.com

Reduction of Nitriles (e.g., via LiAlH₄ or KCN followed by LiAlH₄)

The reduction of nitriles is another important pathway for synthesizing primary amines. This method is particularly useful as it allows for the extension of a carbon chain, a process known as ascent of amine series. ncert.nic.in For the synthesis of this compound, the corresponding precursor would be 8-ethylundecanenitrile.

This precursor can be synthesized via a nucleophilic substitution reaction, where an alkyl halide (e.g., 1-bromo-7-ethyldecane) is treated with potassium cyanide (KCN). The resulting nitrile can then be reduced.

Reduction via Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines. ncert.nic.inchemguide.co.uklibretexts.org The reaction is typically carried out in a dry ether solvent. researchgate.net The mechanism involves a nucleophilic attack by a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion. libretexts.orgjove.com A second hydride ion then attacks, generating a dianion which, upon an aqueous workup, yields the primary amine. libretexts.orgjove.com It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce nitriles on their own. chemguide.co.ukmasterorganicchemistry.com

Catalytic Hydrogenation: Similar to the reduction of nitro compounds, nitriles can also be reduced using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel. ncert.nic.inchemguide.co.uk This reaction is often conducted at elevated temperature and pressure. chemguide.co.uk A potential side reaction is the formation of secondary and tertiary amines; however, this can be suppressed by adding ammonia to the reaction mixture. commonorganicchemistry.com

Table 2: Reagents for the Reduction of Nitriles to Primary Amines
Reducing AgentTypical SolventKey Features
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFPowerful and rapid reduction to primary amines. jove.comchemistrysteps.com
Catalytic Hydrogenation (H₂/Catalyst)EthanolCatalysts include Pd, Pt, or Raney Nickel. ncert.nic.inchemguide.co.uk Can produce secondary/tertiary amine byproducts. commonorganicchemistry.com
Borane-Tetrahydrofuran (BH₃-THF)THFTypically requires heating. commonorganicchemistry.com

Direct Amination of Hydrocarbons

Direct C-H amination is a modern and highly sought-after synthetic strategy that avoids the need for pre-functionalized starting materials, thereby increasing atom economy.

Recent advancements in photoredox and cobalt dual catalysis have enabled the site-selective allylic amination of various olefins. tsijournals.com This redox-neutral process uses visible light to generate a low-valent cobalt catalyst, which facilitates the reaction without the need for stoichiometric external oxidants. tsijournals.comnih.gov This methodology allows for the direct formation of allylic amines from simple olefins and secondary amines through a hydrogen evolution pathway. tsijournals.com While this specific method produces allylic amines, which are unsaturated, it represents a powerful strategy for C-N bond formation that could potentially be coupled with a subsequent reduction step to yield saturated amines like this compound.

A significant challenge in C-H functionalization is controlling the site of reaction (regioselectivity) and reacting only the desired functional group (chemoselectivity). bohrium.comarxiv.org For the synthesis of complex molecules like branched amines, achieving high selectivity is paramount.

Strategies to control selectivity include:

Innate Selectivity: Reactions may proceed based on the intrinsic electronic or steric properties of the C-H bonds within the substrate.

Guided Functionalization: A directing group can be temporarily installed on the substrate molecule. nih.gov This group positions the catalyst in close proximity to a specific C-H bond, ensuring the reaction occurs at the desired location. nih.gov

The development of catalysts that can selectively activate a C-H bond adjacent to a nitrogen atom has led to novel hydroaminoalkylation reactions, which can produce β-branched amines with high regioselectivity. acs.org Such methods are crucial for constructing complex amine architectures from simple, abundant starting materials. chemrxiv.org

Amination of Alkyl Halides via Ammonolysis

Ammonolysis is a traditional method for preparing amines by reacting an alkyl halide with ammonia. ncert.nic.inshaalaa.com The process involves the nucleophilic substitution of the halogen atom by an amino (-NH₂) group. ncert.nic.inshaalaa.com To synthesize this compound, the starting material would be an 8-ethylundecyl halide, such as 1-bromo-8-ethylundecane. The reaction is typically performed by heating the alkyl halide with an ethanolic solution of ammonia in a sealed tube at 373 K. ncert.nic.inshaalaa.com

The primary disadvantage of ammonolysis is the formation of multiple products. ncert.nic.in The primary amine initially formed is itself a nucleophile and can react further with the alkyl halide to produce a secondary amine. ncert.nic.inlibretexts.org This process can continue, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. ncert.nic.inlibretexts.org

Table 3: Sequential Products of Ammonolysis
StepReactantsProductProduct Type
1R-X + NH₃R-NH₂Primary Amine
2R-NH₂ + R-XR₂-NHSecondary Amine
3R₂-NH + R-XR₃-NTertiary Amine
4R₃-N + R-XR₄-N⁺X⁻Quaternary Ammonium Salt

The most effective way to control this polysubstitution and favor the formation of the primary amine is to use a large excess of ammonia. ncert.nic.inlibretexts.orgaskfilo.com When ammonia is present in high concentration, the probability of an alkyl halide molecule reacting with an ammonia molecule is much greater than it reacting with an amine molecule, thus making the primary amine the major product. libretexts.org The order of reactivity for the alkyl halides in this reaction is R-I > R-Br > R-Cl. ncert.nic.in

Emerging and Sustainable Synthesis Approaches

The quest for greener and more efficient chemical transformations has led to the exploration of novel synthetic strategies for amine synthesis. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials, aligning with the principles of green chemistry.

Metal-Free Photocatalytic Aminomethylation

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to traditional methods. Metal-free photocatalytic systems are particularly attractive as they avoid the use of expensive and potentially toxic heavy metals. One promising strategy for the synthesis of primary amines is the anti-Markovnikov hydroamination of unactivated alkenes.

Recent studies have demonstrated the feasibility of direct, metal-free photocatalytic hydroamination of terminal alkenes to yield linear primary amines. One such approach involves the use of an organic photosensitizer in combination with an ammonia surrogate. For instance, the hydroamination of unactivated alkenes has been achieved using N-aminated dihydropyridines as the amine source, facilitated by an organic dye like rhodamine 6G and a hydrogen atom donor such as thiophenol under visible light irradiation. This method proceeds via a radical mechanism, leading to the selective formation of the anti-Markovnikov product.

Another innovative metal-free approach utilizes ammonium carbonate as a readily available and inexpensive ammonia surrogate for the direct hydroamination of alkenes. researchgate.net This reaction is promoted by a photocatalyst under visible light, providing a straightforward route to primary amines. researchgate.net While specific examples for the synthesis of this compound are not yet prevalent in the literature, the principles of these methods can be applied to the hydroamination of 1-undecene, a logical precursor. The reaction conditions and expected yields for analogous long-chain alkenes are summarized in the table below.

Alkene Substrate (Analogous to 1-Undecene)Amine SourcePhotocatalystAdditiveSolventLight SourceTime (h)Yield (%)
1-DeceneN-aminated dihydropyridineRhodamine 6GThiophenolDichloromethaneVisible Light2470-80
1-OcteneAmmonium CarbonateOrganic Dye-AcetonitrileBlue LEDs1260-70

Table 1: Representative Conditions for Metal-Free Photocatalytic Anti-Markovnikov Hydroamination of Terminal Alkenes

Green Chemistry Approaches in Amine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of amines to develop more environmentally benign processes. Key strategies include the use of solvent-free conditions and energy-efficient techniques like microwave irradiation.

Solvent-Free Conditions:

Carrying out reactions in the absence of a solvent minimizes waste and reduces the environmental impact associated with solvent production and disposal. Reductive amination of aldehydes and ketones is a fundamental reaction for amine synthesis that can often be performed under solvent-free conditions. For the synthesis of this compound, this would involve the reaction of 8-ethylundecanal with an ammonia source in the presence of a reducing agent. The use of a solid-supported catalyst can facilitate the reaction and simplify product purification.

Microwave Assistance:

Microwave-assisted organic synthesis has gained significant attention as it can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. The direct interaction of microwave irradiation with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in more efficient chemical transformations compared to conventional heating methods.

The reductive amination of long-chain aldehydes, such as undecanal (a close structural analog to 8-ethylundecanal), with aqueous ammonia has been successfully demonstrated using microwave irradiation in the presence of a heterogeneous catalyst. For example, rhodium-based catalysts have been shown to be effective for this transformation. unito.it Furthermore, the in-situ generation of cobalt catalysts from simple precursors has also been reported for the reductive amination of a wide range of aldehydes and ketones with ammonia and hydrogen gas under mild conditions. organic-chemistry.orgnih.gov

Aldehyde Substrate (Analogous to 8-Ethylundecanal)Amine SourceCatalystReducing AgentConditionsTimeYield (%)
UndecanalAqueous AmmoniaRh/CH₂ (10 bar)Microwave, 80°C1 h88
DodecanalAqueous Ammoniain-situ Co from CoCl₂/NaBH₄H₂ (10 bar)80°C20 h95
BenzaldehydeAqueous AmmoniaRh/Al₂O₃H₂ (10 bar)Microwave, 80°C1 h98.2 unito.it

Table 2: Green Catalytic Reductive Amination of Aldehydes for the Synthesis of Primary Amines

These emerging and sustainable methodologies offer promising alternatives to conventional synthetic routes for the production of this compound and other long-chain aliphatic primary amines. The continued development of metal-free photocatalysis and green catalytic systems will undoubtedly play a crucial role in advancing the field of amine synthesis towards more environmentally responsible and efficient manufacturing processes.

Chemical Reactivity and Transformation Pathways of 8 Ethylundecan 1 Amine

Basicity and Acid-Base Interactions

The lone pair of electrons on the nitrogen atom of 8-Ethylundecan-1-amine also allows it to act as a Brønsted-Lowry base by accepting a proton. savemyexams.com

As a base, this compound reacts with acids to form the corresponding ammonium (B1175870) salt. geeksforgeeks.orgncert.nic.inwikipedia.orgpressbooks.pub In this reaction, the nitrogen atom is protonated, acquiring a positive charge, which is balanced by the anion of the acid. pressbooks.pubspectroscopyonline.com This protonation is a reversible equilibrium.

The formation of ammonium salts significantly alters the physical properties of the amine. For instance, while this compound is likely a liquid that is sparingly soluble in water, its ammonium salt would be an ionic solid with much greater water solubility. ncert.nic.inpressbooks.pub This property is often exploited in the purification of amines and in the formulation of amine-containing pharmaceuticals. pressbooks.publibretexts.org The parent amine can be regenerated from its ammonium salt by treatment with a strong base, such as sodium hydroxide. geeksforgeeks.orgncert.nic.in

Oxidative Transformations of the Amine Functionality

The primary amine functionality of this compound is susceptible to oxidation, a transformation that is fundamental in synthetic organic chemistry for the production of other valuable functional groups, such as nitriles and carbonyl compounds. nih.govresearchgate.net These reactions typically involve the removal of hydrogen atoms from the amine.

The oxidation of primary amines can lead to the formation of nitriles through a dehydrogenation process. researchgate.net This transformation is a four-electron oxidation that proceeds through an imine intermediate. nih.gov Various reagents and catalytic systems can achieve this, including metal-based catalysts and electrochemical methods. nih.govresearchgate.net For instance, electrochemical oxidation on nickel hydroxide/oxide (NiOOH) electrodes is a promising green method for converting primary amines to nitriles. nih.govacs.org The reaction is thought to proceed via hydrogen atom transfer steps to catalytic Ni³⁺ sites or via a potential-dependent hydride transfer to Ni⁴⁺ sites. nih.govacs.org Another approach involves the use of reagents like trichloroisocyanuric acid in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst. organic-chemistry.org

Under different conditions, particularly in the presence of a nucleophile like water, the intermediate imine can be hydrolyzed to form a carbonyl compound (an aldehyde). This occurs because the electrophilic imine intermediate can undergo nucleophilic attack by water before it is further dehydrogenated to the nitrile. nih.gov

The general pathway for the oxidation of this compound can be summarized as follows:

Oxidation to Imine: CH₃(CH₂)₂CH(CH₂CH₃)(CH₂)₆CH₂NH₂ → CH₃(CH₂)₂CH(CH₂CH₃)(CH₂)₆CH=NH + 2H⁺ + 2e⁻

Further Oxidation to Nitrile: CH₃(CH₂)₂CH(CH₂CH₃)(CH₂)₆CH=NH → CH₃(CH₂)₂CH(CH₂CH₃)(CH₂)₆C≡N + 2H⁺ + 2e⁻

Hydrolysis of Imine to Aldehyde: CH₃(CH₂)₂CH(CH₂CH₃)(CH₂)₆CH=NH + H₂O → CH₃(CH₂)₂CH(CH₂CH₃)(CH₂)₆CHO + NH₃

Starting MaterialIntermediateFinal ProductTransformation Type
This compound8-Ethylundecan-1-imine8-EthylundecanenitrileDehydrogenative Oxidation
This compound8-Ethylundecan-1-imine8-EthylundecanalOxidation followed by Hydrolysis

C-N Bond Activation in Cross-Coupling Reactions

While the amino group is often considered a poor leaving group, recent advances in catalysis have enabled the use of primary amines like this compound as alkylating agents through C-N bond activation. nih.govusc.edu This strategy involves converting the amine into a more reactive species that can participate in cross-coupling reactions, providing a powerful tool for forming new carbon-carbon bonds. acs.org

A key strategy for activating the C-N bond of a primary amine is its conversion into an N-alkyl pyridinium salt, often referred to as a Katritzky salt. researchgate.netnih.gov this compound can be readily converted into its corresponding pyridinium salt by reacting it with a pyrylium salt. These resulting pyridinium salts are typically stable, crystalline solids that are easy to handle. nih.gov This transformation converts the poor leaving amino group into a good leaving pyridine group, rendering the attached alkyl group electrophilic and susceptible to participation in cross-coupling reactions. nih.govresearchgate.net

Nickel catalysis has been instrumental in developing cross-coupling reactions that utilize alkyl pyridinium salts derived from unactivated primary amines. nih.govacs.org For example, a Suzuki-Miyaura cross-coupling has been developed where the pyridinium salt of an amine reacts with an aryl boronic acid to form a new C(sp³)–C(sp²) bond. nih.govacs.org This represents the first example of a metal-catalyzed cross-coupling via C-N bond activation of an amine with an unactivated alkyl group. nih.govusc.edu Similarly, reductive cross-coupling reactions with aryl halides have been achieved using nickel catalysts and a reducing agent like manganese. nih.govrsc.org These methods allow the 8-ethylundecyl group from this compound to be coupled with various aryl or other alkyl partners, demonstrating broad functional group tolerance. nih.govnih.govresearchgate.net

Mechanistic studies suggest that these nickel-catalyzed cross-coupling reactions proceed through a radical-based pathway. acs.orgnih.gov The catalytic cycle is often proposed to involve Ni(I)/Ni(III) intermediates. nih.govacs.org The key C-N bond cleavage step is believed to occur via a single-electron transfer (SET) from a low-valent nickel complex [e.g., Ni(I)] to the alkyl pyridinium salt. researchgate.netnih.gov This reduction generates an alkyl radical and a neutral pyridine molecule. The generated alkyl radical can then combine with an organonickel(II) intermediate (formed from the oxidative addition of the other coupling partner, like an aryl halide, to a Ni(0) species) to form a Ni(III) complex. nih.gov Reductive elimination from this high-valent nickel species then furnishes the final cross-coupled product and regenerates a catalytically active nickel species. nih.gov

Proposed Catalytic Cycle Steps:

Oxidative Addition: An aryl halide (Ar-X) adds to a Ni(0) catalyst to form an Ar-Ni(II)-X complex.

Single-Electron Transfer (SET): The alkyl pyridinium salt is reduced by a Ni(I) species (or another reductant) to generate an alkyl radical.

Radical Capture: The alkyl radical combines with the Ar-Ni(II)-X complex to form a high-valent Ar-Ni(III)-(Alkyl)-X intermediate.

Reductive Elimination: The Ni(III) intermediate undergoes reductive elimination to form the Ar-Alkyl product and a Ni(I) species, which continues the catalytic cycle.

Amidation Reactions with Carboxylic Acids

The reaction of this compound with carboxylic acids to form amides is a fundamental transformation in organic synthesis. This reaction, known as amidation, involves the formation of a new bond between the nitrogen atom of the amine and the carbonyl carbon of the carboxylic acid, with the elimination of a water molecule. Due to the basic nature of the amine and the acidic nature of the carboxylic acid, they readily form a stable ammonium carboxylate salt, which requires energy input to dehydrate and form the amide bond.

Solid Support Catalysis in Amide Formation

To facilitate the amidation of long-chain aliphatic amines such as this compound, solid-supported catalysts have been employed to enhance reaction rates and improve yields, often under environmentally benign conditions. These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling.

One effective method involves the use of silica gel as a solid support and catalyst, often in conjunction with microwave irradiation. rsc.orgrsc.org This approach provides a green methodology for the direct amidation of carboxylic acids with aliphatic amines. rsc.orgrsc.orgsemanticscholar.orgresearchgate.net The reaction is typically performed by adsorbing the amine and carboxylic acid onto silica gel and then heating the mixture using microwaves. rsc.org The silica gel is believed to act as a Lewis acid, activating the carboxylic acid, and also as a solid support that facilitates the removal of water, thereby driving the equilibrium towards amide formation. rsc.orgrsc.org This method has been successfully applied to a variety of aliphatic and fatty acids with primary and secondary amines. rsc.orgrsc.org

Another significant solid-supported catalyst for this transformation is niobium(V) oxide (Nb2O5). researchgate.net Nb2O5 has demonstrated high catalytic activity for the direct amidation of n-dodecanoic acid, a long-chain carboxylic acid, with various amines. researchgate.net The catalytic activity of Nb2O5 is attributed to its Lewis acid sites, which activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net This catalyst is reusable and has been shown to be effective for a broad range of carboxylic acids and amines with different functional groups. researchgate.net The use of Nb2O5 is particularly advantageous as it is a water-tolerant Lewis acid catalyst, which is beneficial in a reaction that produces water as a byproduct. researchgate.netrsc.org

The table below summarizes representative findings for the solid support-catalyzed amidation of long-chain aliphatic amines and carboxylic acids, which are analogous to the expected reactivity of this compound.

Catalyst/Solid SupportReactants (Analogous to this compound and a Carboxylic Acid)Reaction ConditionsYieldReference
Silica Gel Cinnamic acid and BenzylamineMicrowave irradiation, 130 °C, 4 x 20 min cyclesHigh (Specific yield not detailed in abstract) rsc.org
Silica Gel Various aliphatic, aromatic, unsaturated, and fatty acids with primary and secondary aliphatic aminesMicrowave irradiationGenerally high for aliphatic amines rsc.orgsemanticscholar.orgresearchgate.net
Niobium(V) Oxide (Nb2O5) n-Dodecanoic acid and AnilineNot specified in abstractHigh researchgate.net
Niobium(V) Oxide (Nb2O5) Various carboxylic acids and aminesNot specified in abstractHigh researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies are pivotal in elucidating the electronic characteristics of 8-Ethylundecan-1-amine. These methods allow for the calculation of various molecular properties that govern its reactivity.

HOMO/LUMO Energy Levels and Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For a simple alkylamine like this compound, the gap is expected to be relatively large, suggesting a moderate level of reactivity under normal conditions.

Analysis of Steric and Electronic Effects on Reactivity

The reactivity of this compound is influenced by both steric and electronic factors.

Electronic Effects: The primary electronic effect stems from the nucleophilic amine group. The lone pair of electrons on the nitrogen atom makes it a good nucleophile, capable of reacting with electrophiles. The long alkyl chain has a weak electron-donating inductive effect, which slightly increases the electron density on the nitrogen, thereby enhancing its nucleophilicity compared to smaller amines.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms.

Density Functional Theory (DFT) Studies of Catalytic Cycles

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions, including catalytic cycles. While no specific DFT studies on catalytic cycles involving this compound have been published, we can hypothesize its potential involvement in common amine-catalyzed reactions. For example, in a hypothetical catalytic cycle where this compound acts as a base catalyst, DFT could be used to calculate the energies of reactants, transition states, and products for each step of the cycle. This would help in understanding the role of the amine in proton transfer steps and in stabilizing key intermediates.

Molecular Modeling of Intermolecular Interactions

The physical properties and behavior of this compound in condensed phases are governed by its intermolecular interactions. Molecular modeling techniques can provide a detailed picture of these interactions.

The primary intermolecular forces for this compound are:

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on N). This is the strongest type of intermolecular interaction for this molecule and will significantly influence its boiling point and solubility.

Hydrogen Bonding and Ionic Interactions

Theoretical calculations and computational modeling are crucial for understanding the non-covalent interactions that govern the physical and chemical properties of primary amines like this compound. These interactions, primarily hydrogen bonding and ionic interactions, influence properties such as boiling point, solubility, and self-assembly.

Hydrogen bonding is a dominant intermolecular force in primary amines. rsc.orgrsc.org The amine group (-NH2) can act as both a hydrogen bond donor (via the hydrogen atoms) and an acceptor (via the lone pair of electrons on the nitrogen atom). Computational studies on a series of primary amines, from ethylamine (B1201723) to decylamine, have elucidated the interplay between hydrogen bonding and van der Waals forces. rsc.orgrsc.org

Key Research Findings on Primary Amine Interactions:

Competition between Interactions: PIXEL calculations on crystalline primary amines have shown a clear competition between hydrogen bonding at the amine head-groups and dispersion interactions along the alkyl chains. rsc.orgrsc.org

Chain Length Dependence: In longer-chain amines, dispersion interactions become the principal structure-directing force. This can lead to less optimized hydrogen bond energies compared to shorter-chain amines, as the packing is dictated more by the alignment of the hydrocarbon tails. rsc.orgrsc.org

Interactive Data Table: Calculated Intermolecular Interaction Energies for Primary Amines

The following table, based on data from studies on linear primary amines, illustrates the contributions of hydrogen bonding and dispersion forces to the total lattice energy. While data for this compound is not available, the trend shown is informative.

AmineHydrogen Bonding Energy (kJ/mol)Dispersion Energy (kJ/mol)Total Lattice Energy (kJ/mol)
Propylamine-15.5-30.1-58.9
Butylamine-17.2-38.8-71.0
Pentylamine-16.3-44.5-76.5
Hexylamine-17.6-53.5-88.1
Heptylamine-15.1-59.5-92.5
Octylamine-17.2-68.4-104.1
Nonylamine-14.2-74.7-107.8
Decylamine-16.3-83.6-119.9

Data is illustrative and based on published values for linear primary amines to show trends.

Ionic interactions involving this compound would typically occur in the presence of an acid, leading to the formation of the corresponding ammonium (B1175870) cation (R-NH3+). The interaction of this cation with an anion would be primarily electrostatic. Molecular dynamics simulations are a powerful tool for studying such ionic interactions in solution. nih.govrsc.org These simulations can model the solvation of the ions and the dynamics of the ion pairs, providing insights into their stability and behavior in different solvent environments. nih.govrsc.org

Understanding Interactions in Specific Chemical Environments (e.g., surface interactions in ALD)

The interaction of this compound with surfaces is critical for applications like Atomic Layer Deposition (ALD), where it might be used as a precursor or surface functionalization agent. Computational methods such as Density Functional Theory (DFT) are employed to study the adsorption of molecules on surfaces, providing information on binding energies, adsorption geometries, and changes in electronic structure. researchgate.netnih.gov

In the context of ALD, a suitable precursor must be volatile and thermally stable, yet reactive enough to undergo self-limiting reactions with a substrate surface. azonano.comharvard.edu The long alkyl chain of this compound contributes to its van der Waals interactions, which can influence its physisorption on surfaces. The amine head-group, however, is the reactive site for chemisorption.

DFT studies on the adsorption of amino-alkyl chains on silicon surfaces have shown that the nature of the linking group to the surface is crucial for binding strength. nih.gov The amine group can form a dative bond with surface sites that have available orbitals, such as metal centers on a substrate. The binding energy and the orientation of the adsorbed molecule are influenced by both the reactive amine group and the van der Waals interactions of the long alkyl chain with the surface and with neighboring molecules. nih.gov

Theoretical Considerations for this compound in ALD:

Precursor Volatility: The volatility of a precursor is a key parameter in ALD. youtube.com While longer alkyl chains decrease volatility, the specific branching of this compound may influence its packing in the liquid or solid state, affecting its vapor pressure.

Surface Adsorption: The initial step in an ALD cycle is the adsorption of the precursor onto the substrate. DFT calculations can model this process, predicting the most stable adsorption sites and energies. For an amine, this would likely involve the interaction of the nitrogen's lone pair with an electrophilic site on the surface.

Ligand Exchange Reactions: The subsequent surface reaction often involves the elimination of a part of the precursor molecule. For an amine, this could be the cleavage of an N-H bond, with the hydrogen reacting with a surface species (e.g., a halide) to form a volatile byproduct. Quantum mechanical simulations can elucidate the reaction pathways and activation barriers for such processes.

Analytical Methodologies for Research Characterization of 8 Ethylundecan 1 Amine

Chromatographic Techniques for Separation and Detection

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 8-Ethylundecan-1-amine. However, the inherent basicity and polarity of the primary amine functional group can lead to analytical challenges, such as poor peak shape (tailing) and adsorption onto the chromatographic column, which can compromise resolution and quantification. nih.govlabrulez.com

Gas Chromatography (GC) with Flame-Ionization Detection (FID)

Gas chromatography with a flame-ionization detector (GC-FID) is a robust and widely used method for the separation and quantification of organic compounds. For primary amines, successful analysis often requires specialized columns or deactivation of the system to mitigate the compound's polarity. nih.govlabrulez.com Amines can adsorb to active sites on standard columns, leading to peak tailing and reduced sensitivity. labrulez.com To overcome this, columns with basic deactivation or those with stationary phases designed for amines, such as the Carbowax® Amine column, are employed to ensure sharp, symmetrical peaks. labrulez.comsigmaaldrich.com

The FID detector offers high sensitivity and a wide linear range, making it suitable for quantifying this compound. The detector responds to carbon atoms as they are combusted in a hydrogen-air flame, generating a current proportional to the amount of analyte.

Table 1: Illustrative GC-FID Parameters for Amine Analysis

Parameter Value
Column Carbowax® Amine, 30 m x 0.53 mm I.D., 1.0 µm film thickness sigmaaldrich.com
Oven Program 50°C, ramp at 8°C/min to 200°C, hold for 10 min sigmaaldrich.com
Injector Temp. 220°C
Detector Temp. 220°C sigmaaldrich.com
Carrier Gas Helium

| Detection | Flame Ionization Detector (FID) |

Gas Chromatography-Mass Spectrometry (GC/MS) for Structural Elucidation

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an indispensable tool for the structural elucidation of unknown compounds. h-brs.de As the separated this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum provides two key pieces of information: the molecular weight of the compound and its fragmentation pattern. According to the "nitrogen rule," a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. oregonstate.edu For this compound (C₁₃H₂₉N), the expected molecular ion peak [M]⁺ would appear at a mass-to-charge ratio (m/z) of 199.

The fragmentation pattern is crucial for confirming the structure. Aliphatic amines undergo a characteristic fragmentation process called alpha-cleavage, where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken. oregonstate.edu This results in the formation of a stable, nitrogen-containing immonium ion. For this compound, the most prominent peak from alpha-cleavage would be the immonium ion [CH₂=NH₂]⁺ at m/z 30. chromatographyonline.com

Table 2: Predicted Mass Fragments for this compound

m/z Ion Description
199 [C₁₃H₂₉N]⁺ Molecular Ion (M⁺)
170 [M - C₂H₅]⁺ Loss of an ethyl group
156 [M - C₃H₇]⁺ Loss of a propyl group

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage fragment |

Application of Derivatization Strategies (e.g., trifluoroacetylation) for Enhanced Analysis

To improve the chromatographic behavior of polar amines and enhance their volatility, a derivatization step is often employed prior to GC analysis. h-brs.denih.gov Acylation is a common strategy where the active hydrogen atoms of the primary amine group are replaced with an acyl group. researchgate.net

Trifluoroacetylation, using a reagent like trifluoroacetic anhydride (B1165640) (TFAA), is particularly effective. h-brs.denih.gov The reaction converts the polar primary amine into a less polar, more volatile N-trifluoroacetyl derivative. This transformation significantly reduces peak tailing and improves separation efficiency on standard GC columns. h-brs.deosti.gov The resulting derivative is also highly responsive to electron capture detection (ECD) if trace-level analysis is required, although FID and MS remain common detectors.

Spectroscopic Characterization Methods (General relevance for amine research, not specific compound properties)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound. For a novel or synthesized compound like this compound, techniques such as NMR and IR spectroscopy are fundamental for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

In a ¹H NMR spectrum, the protons on the carbon directly attached to the electron-withdrawing amine group (the α-carbon) are deshielded and would be expected to appear in the 2.3-3.0 ppm region. libretexts.org The two protons of the primary amine group (-NH₂) typically appear as a broad signal between 0.5 and 3.0 ppm. tutorchase.comorgchemboulder.com The exact chemical shift of the N-H protons can vary depending on solvent and concentration, and the signal can be confirmed by its disappearance upon adding a small amount of D₂O to the sample, due to hydrogen-deuterium exchange. openstax.org

In the ¹³C NMR spectrum, the carbon atom bonded to the nitrogen is also deshielded and typically resonates in the 30-60 ppm range. tutorchase.com The other aliphatic carbons in the long chain would appear further upfield at higher ppm values.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted Chemical Shift (ppm)
H on -CH ₂-NH₂ ¹H NMR ~2.7 ppm
H on -NH ¹H NMR 0.5 - 3.0 ppm (broad)
H on alkyl chain ¹H NMR ~0.8 - 1.6 ppm
C on -C H₂-NH₂ ¹³C NMR ~40 - 50 ppm

| C on alkyl chain | ¹³C NMR | ~10 - 40 ppm |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The primary amine group has highly characteristic absorption bands in the IR spectrum. spectroscopyonline.com

Primary amines are distinguished by the presence of two N-H stretching bands in the region of 3300-3500 cm⁻¹. openstax.orglibretexts.org These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. openstax.org This feature clearly differentiates primary amines from secondary amines, which show only one N-H stretch, and tertiary amines, which show none. tutorchase.comdummies.com Additionally, primary amines exhibit a characteristic N-H bending vibration (scissoring) between 1580 and 1650 cm⁻¹. orgchemboulder.com The presence of strong C-H stretching bands around 2850-2960 cm⁻¹ would confirm the aliphatic nature of the molecule. libretexts.org

Table 4: Key IR Absorption Bands for Primary Amines

Vibration Functional Group Wavenumber Range (cm⁻¹) Characteristics
N-H Stretch Primary Amine (-NH₂) 3300 - 3500 Two sharp, medium-intensity bands orgchemboulder.comopenstax.org
C-H Stretch Alkane (CH₂, CH₃) 2850 - 2960 Strong, sharp bands libretexts.org
N-H Bend Primary Amine (-NH₂) 1580 - 1650 Medium to strong band orgchemboulder.com

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium to weak band orgchemboulder.com |

Applications As a Chemical Intermediate and in Functional Materials

Role in the Synthesis of Industrial Chemicals

The versatility of the primary amine group allows 8-Ethylundecan-1-amine to serve as a building block in the production of a wide array of industrial chemicals. The ethyl branching on the C8 position of the undecane backbone can influence the physical properties, such as solubility and packing density, of its derivatives compared to linear counterparts.

Long-chain amines are fundamental in the synthesis of cationic and amphoteric surfactants. The primary amine group of this compound can be readily converted into various hydrophilic head groups. For instance, it can be quaternized to form quaternary ammonium (B1175870) salts, a significant class of cationic surfactants known for their antimicrobial and antistatic properties. Ethoxylation, the reaction with ethylene oxide, can also be employed to introduce polyoxyethylene chains, leading to nonionic or cationic surfactants with tunable properties.

The synthesis of N-alkanoyl-N-methylglucamides (MEGAs), a class of non-toxic surfactants, often involves the reaction of a long-chain amine with N-methyl-d-glucamine. nih.govnih.gov While direct studies involving this compound are not prevalent, its structural similarity to other long-chain amines suggests its potential as a hydrophobic starting material in the synthesis of novel, bio-based surfactants. ru.nl The general approach for synthesizing amine-derived surfactants is outlined in the table below.

Surfactant TypeGeneral Synthesis from a Primary Amine (R-NH₂)Potential Application
Quaternary Ammonium Salts R-NH₂ + 3 CH₃X → [R-N(CH₃)₃]⁺X⁻ (where X is a halide)Fabric softeners, biocides, phase transfer catalysts
Amine Oxides R-N(CH₃)₂ + H₂O₂ → R-N(O)(CH₃)₂ + H₂OFoam stabilizers, detergents
Ethoxylated Amines R-NH₂ + n(C₂H₄O) → R-N( (C₂H₄O)H )₂Emulsifiers, dispersing agents
Amphoteric Surfactants Reaction with reagents like sodium chloroacetatePersonal care products, industrial cleaners

Long-chain aliphatic amines and their derivatives are effective corrosion inhibitors, particularly in the oil and gas and water treatment industries. researchgate.netacs.orgresearchgate.net They function by adsorbing onto the metal surface, forming a protective, hydrophobic film that acts as a barrier to corrosive agents. centriumenergy.com The amine group serves as the anchoring point to the metal surface, while the long alkyl chain provides the hydrophobic layer.

This compound can be used directly or as an intermediate to synthesize more complex inhibitor molecules, such as amidoamines or imidazolines, by reacting it with fatty acids. The branched nature of its alkyl chain may enhance its performance by disrupting the packing of the inhibitor film, potentially leading to better coverage and adhesion on the metal surface under various conditions.

Inhibitor ClassRole of Long-Chain AmineIndustry Application
Filming Amines Direct adsorption onto metal surfaces to form a protective barrier.Water treatment, oil and gas pipelines. researchgate.netcentriumenergy.com
Amidoamines Reactant with a fatty acid to form an amidoamine, which then adsorbs on the metal.Oilfield corrosion inhibition.
Imidazolines Intermediate in the synthesis of imidazolines, which are known for their excellent corrosion inhibition.Acidic environments, oil production.
Quaternary Ammonium Compounds Precursor for quaternized amines that act as corrosion inhibitors and biocides.Water treatment systems.

In the mining industry, froth flotation is a critical process for separating valuable minerals from gangue. Cationic collectors are a class of flotation agents that selectively adsorb onto negatively charged mineral surfaces, such as silica and silicates, rendering them hydrophobic and allowing them to be carried away by air bubbles. Primary aliphatic amines and their salts are widely used as cationic collectors, particularly in the reverse flotation of iron ore. mdpi.commdpi.com

This compound, as a primary aliphatic amine, fits the structural requirements for a cationic collector. Its effectiveness would depend on factors such as the pH of the mineral slurry and its concentration. The branched alkyl chain could influence its solubility and adsorption characteristics at the mineral-water interface, potentially offering advantages in selectivity and recovery compared to linear amines. Ether amines, derived from long-chain alcohols, are also prominent collectors, and it is conceivable that an ether amine could be synthesized from an alcohol precursor of this compound. google.commin-eng.com

Long-chain molecules are integral to the structure of many agrochemicals, including fungicides, insecticides, and herbicides. nih.gov The amine functionality is a common feature in many bioactive molecules, often serving as a key site for biological interaction or as a handle for synthesizing more complex structures. Chiral long-chain diamines and polyamines, for example, can be synthesized from amino acid precursors and have shown biological activity. mdpi.com

As a lipophilic primary amine, this compound could serve as a starting material or a key intermediate in the synthesis of novel active ingredients for pesticides or herbicides. The long, branched alkyl chain could enhance the molecule's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, a crucial property for the efficacy of many agrochemicals.

Amine-based additives are widely used in fuel and oil formulations to perform a variety of functions. Polyether amines, for example, are effective detergents in gasoline, helping to remove and prevent the buildup of carbon deposits on intake valves and fuel injectors. youtube.comyoutube.com Other amine derivatives function as corrosion inhibitors, dispersants, and friction modifiers.

The chemical structure of this compound, featuring a basic nitrogen atom and a solubilizing alkyl chain, makes it a candidate for use as a precursor in the synthesis of such additives. For instance, it could be reacted to form polyisobutylene amines or other polymeric structures that act as dispersants, keeping soot and sludge suspended in engine oil. While specific applications of this compound are not documented, the general utility of long-chain amines in this field is well-established. researchgate.netgoogle.com

In the manufacturing of pigments, surfactants and dispersants are often required to stabilize pigment particles in a liquid medium, preventing them from agglomerating and settling. Long-chain amines and their derivatives can function as effective dispersants by adsorbing onto the surface of pigment particles. The amine group provides a strong anchor to the pigment surface, while the hydrophobic tail extends into the solvent, providing steric stabilization. This ensures the production of stable, uniform pigment dispersions for use in paints, inks, and plastics. The branched structure of this compound might offer specific advantages in creating a more effective steric barrier around the pigment particles.

Contribution to Catalysis and Material Science6.2.1. Ligand or Component in Metal-Organic Catalysis6.2.2. Incorporation into Advanced Functional Materials

Without any data on its performance, interactions, or synthetic applications in these fields, any attempt to create content for these sections would be purely speculative and would not meet the required standards of scientific accuracy.

Future Research Directions and Open Questions

Exploration of Novel, Green Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a molecule like 8-Ethylundecan-1-amine, future research could prioritize moving away from classical syntheses that may use harsh reagents or generate significant waste. rsc.orgrsc.org

Key areas for exploration include:

Bio-based Precursors: Investigating the use of renewable feedstocks, such as fatty acids derived from vegetable oils, as starting materials. wikipedia.orgrsc.org The "Nitrile Process," which involves converting fatty acids to nitriles followed by hydrogenation, is a common route for fatty amines and could be adapted. wikipedia.org

Catalytic Amination of Alcohols: A promising green route is the direct amination of the corresponding alcohol, 8-ethylundecan-1-ol, using ammonia. This "hydrogen-borrowing" or "hydrogen autotransfer" strategy generates water as the only byproduct. acs.orgmdpi.com Research could focus on optimizing catalysts for this transformation to ensure high selectivity for the primary amine. acs.org

Use of Greener Solvents: Exploring the use of alternative reaction media, such as deep eutectic solvents (DESs), which are biodegradable, have low volatility, and can sometimes act as both solvent and catalyst, could significantly improve the sustainability profile of the synthesis. mdpi.com

Synthesis StrategyPotential PrecursorKey AdvantageRelevant Catalyst Type
Catalytic Reductive Amination8-EthylundecanalDirect C-N bond formationHeterogeneous metal catalysts (e.g., Ni, Co) mdpi.com
"Hydrogen-Borrowing" Amination8-Ethylundecan-1-olWater as the sole byproductNoble metal or earth-abundant metal complexes acs.orgrsc.org
Hydroamination of Alkenes10-Methyldodec-1-eneHigh atom economyTransition metal catalysts (e.g., Cu, Rh) nih.gov
Nitrile Reduction8-EthylundecanenitrileEstablished industrial processRaney nickel, cobalt catalysts wikipedia.org

Advanced Mechanistic Studies of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols. For this compound, future studies could delve into the intricate details of its formation through various catalytic cycles.

For instance, in the context of hydroamination, which involves the addition of an N-H bond across a carbon-carbon double bond, detailed kinetic and spectroscopic studies could elucidate the rate-determining steps. nih.govacs.orgnih.gov Research has shown that for some copper-catalyzed hydroamination reactions, the regeneration of the active copper-hydride (CuH) catalyst is the turnover-limiting step. nih.govacs.org Similar investigations for a branched, long-chain substrate could reveal unique steric or electronic effects.

Likewise, for the "borrowing hydrogen" amination of alcohols, mechanistic studies would focus on the initial dehydrogenation of the alcohol to an aldehyde, the subsequent condensation with ammonia to form an imine, and the final hydrogenation of the imine to the primary amine. mdpi.com Understanding how the catalyst facilitates each of these steps is key to improving efficiency and preventing the formation of secondary or tertiary amine byproducts. acs.orgmdpi.com

Development of Tailored Catalytic Systems

The efficiency and selectivity of any synthetic route to this compound will heavily depend on the catalyst employed. Future research should aim to develop catalytic systems specifically tailored for long-chain, branched aliphatic amines.

Areas of focus could include:

Earth-Abundant Metal Catalysts: While noble metals like rhodium and ruthenium are effective, developing catalysts based on more abundant and less expensive metals such as nickel, cobalt, or copper is a key goal for sustainable industrial processes. rsc.orgevonik.com Recent advancements have shown the efficacy of cobalt(II) complexes in the amination of alcohols under solventless conditions. rsc.org

Heterogeneous Catalysts: For industrial-scale production, solid-supported catalysts are highly desirable due to their ease of separation and reusability. mdpi.com Research into materials like nickel-on-alumina/silica could yield robust catalysts for continuous flow production, which can improve yield by removing byproducts like water in real-time. acs.org

Ligand Design: The steric and electronic properties of ligands coordinated to the metal center play a critical role in catalyst activity and selectivity. Designing ligands that can accommodate the bulky, branched alkyl chain of this compound would be a significant step toward optimizing its synthesis.

Expansion of Non-Prohibited Industrial and Material Science Applications

Long-chain fatty amines are versatile compounds with numerous industrial applications. researchgate.netevonik.com Research into this compound could explore its utility in established and novel areas. The branched nature of its alkyl chain may impart unique physical properties compared to its linear counterparts.

Potential applications for investigation include:

Surfactants and Emulsifiers: Fatty amines and their derivatives are widely used as cationic surfactants in products like fabric softeners, detergents, and asphalt emulsifiers. wikipedia.orgresearchgate.netevonik.com The specific branching of this compound could influence its packing at interfaces, potentially leading to novel emulsifying or foaming properties.

Corrosion Inhibitors: These amines can form a protective film on metal surfaces, making them effective corrosion inhibitors, particularly in the oil and gas industry. researchgate.netwhamine.com

Mineral Flotation: In the mining industry, fatty amines act as flotation agents, selectively binding to certain minerals to aid in their separation from ore. researchgate.netwhamine.com

Agrochemicals: Fatty amines can enhance the performance of herbicides and other pesticides by improving their adhesion to plant surfaces and facilitating absorption. whamine.com

Potential ApplicationFunctionIndustry
Fabric SoftenerCationic SurfactantConsumer Products wikipedia.orgresearchgate.net
Corrosion InhibitorSurface Film FormationOil & Gas, Metallurgy researchgate.netwhamine.com
Asphalt EmulsifierEmulsifying AgentConstruction researchgate.net
Flotation AgentMineral CollectorMining researchgate.netwhamine.com
Agrochemical AdjuvantEnhances Absorption/AdhesionAgriculture whamine.com

Computational Design of Derivatives with Tuned Reactivity

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. Future research could leverage these methods to design derivatives of this compound with tailored functionalities.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the amine and predict its reactivity. arxiv.orgresearchgate.net This can help in understanding its behavior as a nucleophile, its interaction with catalytic surfaces, and the stability of potential intermediates. researchgate.net

Machine Learning (ML): By training ML models on data from DFT calculations or experimental results, it is possible to rapidly screen large numbers of potential derivatives for desired properties. arxiv.org This approach could accelerate the discovery of new molecules for specific applications, such as designing amine-based sorbents for CO2 capture by tuning basicity and steric hindrance. arxiv.org

In Silico ADMET Studies: For applications where biological interaction is relevant (e.g., agrochemicals or personal care), computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, helping to prioritize safer and more effective candidates for synthesis. acs.org

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.